Benzyl 1-benzyl-1H-indazole-3-carboxylate
Overview
Description
“Benzyl 1-benzyl-1H-indazole-3-carboxylate” is a chemical compound . It belongs to a class of substituted 1-benzyl-1H-indazole-3-carboxylic acids, amides, and esters . These compounds are useful as pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds involves reacting an indazole with a benzyl derivative . For example, ethyl 1-p-chlorobenzyl-4,5,6,7-tetrahydroindazole-3-carboxylate can be synthesized using decalin and 10% palladium .
Molecular Structure Analysis
The molecular formula of “Benzyl 1-benzyl-1H-indazole-3-carboxylate” is C22H18N2O2 . The average mass is 342.391 Da and the monoisotopic mass is 342.136841 Da .
Chemical Reactions Analysis
The synthesis of 1H- and 2H-indazoles involves strategies like transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Scientific Research Applications
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Anti-inflammatory agents : Indazole compounds have been studied for their potential as anti-inflammatory agents . Some derivatives were found to possess high anti-inflammatory activity along with minimum ulcerogenic potential . The methods of application or experimental procedures typically involve in vivo testing in animal models, such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema .
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Anticancer agents : Some indazole compounds, specifically 3-amino-1H-indazole-1-carboxamides, have shown promising antiproliferative activity . They were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
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Antimicrobial agents : Indazole derivatives have been found to possess antimicrobial properties . The methods of application or experimental procedures typically involve in vitro testing against various bacterial and fungal strains .
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AntiHIV agents : Some indazole compounds have shown potential as antiHIV agents . The methods of application or experimental procedures typically involve in vitro testing against HIV-1 and HIV-2 viruses .
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Hypoglycemic agents : Indazole compounds have been studied for their potential as hypoglycemic agents . The methods of application or experimental procedures typically involve in vivo testing in animal models .
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Antiprotozoal agents : Some indazole compounds have shown potential as antiprotozoal agents . The methods of application or experimental procedures typically involve in vitro testing against various protozoal strains .
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Antihypertensive agents : Some indazole compounds have been studied for their potential as antihypertensive agents . The methods of application or experimental procedures typically involve in vivo testing in animal models .
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Neuroprotective agents : Indazole derivatives have shown potential as neuroprotective agents . They have been studied for their ability to protect neurons from damage or degeneration .
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Analgesic agents : Indazole compounds have been found to possess analgesic properties . The methods of application or experimental procedures typically involve in vivo testing in animal models .
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Antiviral agents : Some indazole compounds have shown potential as antiviral agents . The methods of application or experimental procedures typically involve in vitro testing against various viral strains .
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Antifungal agents : Indazole derivatives have been found to possess antifungal properties . The methods of application or experimental procedures typically involve in vitro testing against various fungal strains .
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Antitubercular agents : Some indazole compounds have shown potential as antitubercular agents . The methods of application or experimental procedures typically involve in vitro testing against Mycobacterium tuberculosis .
properties
IUPAC Name |
benzyl 1-benzylindazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-22(26-16-18-11-5-2-6-12-18)21-19-13-7-8-14-20(19)24(23-21)15-17-9-3-1-4-10-17/h1-14H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFSDBVIGNCTEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101203014 | |
Record name | Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101203014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-benzyl-1H-indazole-3-carboxylate | |
CAS RN |
174180-54-2 | |
Record name | Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174180-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101203014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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